![molecular formula C18H20FN5O3S B2361854 Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 868220-03-5](/img/structure/B2361854.png)

Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

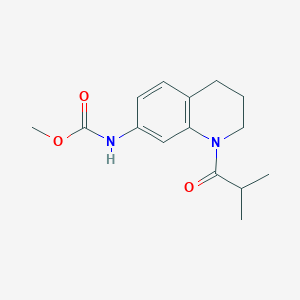

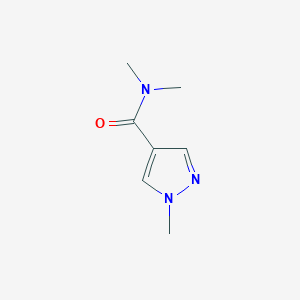

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

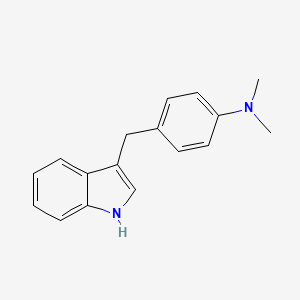

The molecular structure of this compound is characterized by the presence of a fluorophenyl group, a hydroxythiazolo group, and a triazolyl group attached to a piperazine ring. Further structural characterization can be done using techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Scientific Research Applications

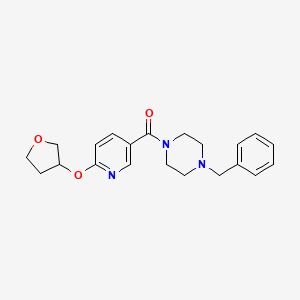

Microwave-assisted Synthesis and Biological Activities

This compound is utilized in the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. The synthesized compounds, derived from a piperazine scaffold similar to the one mentioned, have been evaluated for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity, while specific compounds exhibited notable antiurease and antilipase activities, indicating their potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

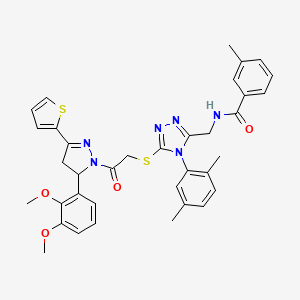

Antimicrobial Activity of Triazole Derivatives

Another application lies in the synthesis of 1,2,4-triazole derivatives, which are synthesized from reactions involving compounds with similar structures. These derivatives have been screened for antimicrobial activities, with some showing good to moderate effects against various microorganisms. This underscores the compound's role in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).

5-HT2 Antagonist Activity

Additionally, derivatives of this compound have been investigated for their 5-HT2 and alpha-1 receptor antagonist activities. Certain derivatives demonstrated potent 5-HT2 antagonist activity, which was greater than known comparators, while showing no alpha-1 antagonist activity. This suggests its potential application in the development of drugs targeting the central 5-HT2 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Reduction, Mannich Reaction, and Antimicrobial Activity

The compound's framework is also foundational in the synthesis of new 1,2,4-triazol-3-one derivatives through reduction and Mannich reactions. These derivatives were evaluated for their antimicrobial activity, highlighting the compound's contribution to creating substances with potential therapeutic applications (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Photophysical Studies

In photophysical studies, derivatives of this compound, such as norfloxacin, are analyzed for their photonucleophilic aromatic substitution reactions. These studies contribute to understanding the photophysical properties and reaction mechanisms of fluoroquinolone antibiotics, demonstrating the compound's role in pharmaceutical analysis and drug development (Cuquerella, Bosca, & Miranda, 2004).

Mechanism of Action

Target of Action

Similar compounds have been reported to show superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiled form of DNA, which is crucial for transcription and replication processes.

Mode of Action

This inhibition could lead to disruptions in DNA replication and transcription, affecting the growth and proliferation of cells .

Biochemical Pathways

The compound’s interaction with Top1 suggests that it may affect the DNA replication and transcription pathways. By inhibiting Top1, the compound could prevent the unwinding of DNA, thereby disrupting these essential cellular processes. The downstream effects could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Result of Action

The inhibition of Top1 by the compound could lead to disruptions in DNA replication and transcription. This could result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . Therefore, the compound could potentially have anti-cancer properties.

Future Directions

Properties

IUPAC Name |

ethyl 4-[(3-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O3S/c1-2-27-18(26)23-8-6-22(7-9-23)14(12-4-3-5-13(19)10-12)15-16(25)24-17(28-15)20-11-21-24/h3-5,10-11,14,25H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLDJKUKBPBBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2361772.png)

![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)

![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2361780.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)